molecular formula C21H29N3O6 B12428769 Z-Gly-Pro-Leu CAS No. 2646-63-1

Z-Gly-Pro-Leu

Cat. No.: B12428769
CAS No.: 2646-63-1
M. Wt: 419.5 g/mol
InChI Key: QYDFKWAKGMDHJL-IRXDYDNUSA-N
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Description

Z-Gly-Pro-Leu is a synthetic tripeptide composed of glycine, proline, and leucine. It is often used in biochemical research due to its unique structural properties and its role in various biological processes. The compound is known for its stability and ability to form specific secondary structures, making it a valuable tool in the study of protein folding and enzyme interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-Gly-Pro-Leu typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the first amino acid to the resin, followed by the deprotection and coupling of subsequent amino acids. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, increasing efficiency and reducing the risk of human error. The use of high-quality reagents and optimized reaction conditions ensures the consistent production of high-purity peptides.

Chemical Reactions Analysis

Types of Reactions

Z-Gly-Pro-Leu can undergo various chemical reactions, including hydrolysis, oxidation, and substitution. The peptide bond between the amino acids can be hydrolyzed by proteolytic enzymes, while the side chains of the amino acids can participate in oxidation and substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Proteolytic enzymes such as trypsin and chymotrypsin can cleave the peptide bonds in this compound under physiological conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide can oxidize the side chains of proline and leucine.

    Substitution: Nucleophilic reagents can substitute specific side chains, altering the peptide’s properties.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis by trypsin would yield smaller peptide fragments, while oxidation might result in the formation of hydroxylated derivatives.

Scientific Research Applications

Z-Gly-Pro-Leu has a wide range of applications in scientific research:

    Chemistry: It is used to study peptide bond formation and cleavage, as well as the effects of various chemical modifications on peptide stability.

    Biology: The compound is employed in the study of protein folding, enzyme-substrate interactions, and the role of specific amino acid sequences in biological processes.

    Medicine: this compound is used in the development of peptide-based drugs and as a model compound for studying the pharmacokinetics and pharmacodynamics of peptide therapeutics.

    Industry: The peptide is used in the production of peptide-based materials and as a standard in analytical techniques such as mass spectrometry and HPLC.

Mechanism of Action

The mechanism of action of Z-Gly-Pro-Leu involves its interaction with specific enzymes and receptors. The peptide can act as a substrate for proteolytic enzymes, which cleave the peptide bonds and release the individual amino acids. Additionally, the unique sequence of glycine, proline, and leucine can influence the peptide’s ability to form secondary structures, such as alpha-helices and beta-sheets, which are crucial for its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Z-Gly-Pro-Gly: Another tripeptide with similar structural properties but different biological activity.

    Z-Pro-Leu-Gly: A tripeptide with a different sequence that affects its interaction with enzymes and receptors.

    Z-Gly-Pro-Ala: A tripeptide with alanine instead of leucine, which alters its chemical and biological properties.

Uniqueness

Z-Gly-Pro-Leu is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. The presence of proline in the middle of the sequence introduces a kink in the peptide chain, affecting its ability to form secondary structures. This unique feature makes this compound a valuable tool in the study of protein folding and enzyme interactions.

Properties

CAS No.

2646-63-1

Molecular Formula

C21H29N3O6

Molecular Weight

419.5 g/mol

IUPAC Name

(2S)-4-methyl-2-[[(2S)-1-[2-(phenylmethoxycarbonylamino)acetyl]pyrrolidine-2-carbonyl]amino]pentanoic acid

InChI

InChI=1S/C21H29N3O6/c1-14(2)11-16(20(27)28)23-19(26)17-9-6-10-24(17)18(25)12-22-21(29)30-13-15-7-4-3-5-8-15/h3-5,7-8,14,16-17H,6,9-13H2,1-2H3,(H,22,29)(H,23,26)(H,27,28)/t16-,17-/m0/s1

InChI Key

QYDFKWAKGMDHJL-IRXDYDNUSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)CNC(=O)OCC2=CC=CC=C2

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C1CCCN1C(=O)CNC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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